molecular formula C18H12Cl2N2O3S B2727021 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-66-1

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2727021
CAS No.: 681168-66-1
M. Wt: 407.27
InChI Key: GUMFMBKWCBBOHQ-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a thiazole ring substituted with a 3,4-dichlorophenyl group and linked to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide scaffold.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-11-6-5-10(7-12(11)20)13-9-26-18(21-13)22-17(23)16-8-24-14-3-1-2-4-15(14)25-16/h1-7,9,16H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMFMBKWCBBOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may influence cell function in various ways. For instance, they may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The compound has the following molecular formula:

C18H12Cl2N2O3SC_{18}H_{12}Cl_2N_2O_3S

It features a thiazole ring linked to a benzo[b][1,4]dioxine structure, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have shown that it can inhibit Mtb with an IC50 value indicating potent activity .
  • Anticancer Properties : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, certain thiazole derivatives showed IC50 values as low as 6.2 μM against colon carcinoma cells .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in the metabolic pathways of pathogens. This inhibition disrupts essential processes such as cell wall synthesis in bacteria and proliferation in cancer cells .
  • Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to target proteins within pathogens and cancer cells, altering their functionality and leading to cell death .

Case Studies and Research Findings

StudyTargetFindings
Butcher et al. (2013)Mycobacterium tuberculosisIC50 values indicating significant inhibition at low concentrations .
Recent Anticancer StudyColon Carcinoma HCT-116Compound showed an IC50 value of 6.2 μM .
Molecular Docking AnalysisProtein-Ligand InteractionDemonstrated strong binding affinity to target proteins related to Mtb metabolism .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide and its analogs exhibit significant antimicrobial properties.

Key Findings:

  • Bacterial Inhibition : Studies have shown that this compound is effective against various bacterial strains, including:
    • Staphylococcus aureus
    • Bacillus subtilis
    • Escherichia coli
    • Pseudomonas aeruginosa
    These compounds demonstrated significant activity at non-cytotoxic concentrations, suggesting a favorable therapeutic index for further development as antibacterial agents .
  • Antifungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, indicating its potential as a broad-spectrum antifungal agent .

Anticancer Potential

The anticancer properties of this compound have been investigated with promising results.

Case Studies:

  • In Vitro Studies : Various derivatives of this compound have been synthesized and tested against cancer cell lines. For instance:
    • Compounds showed notable cytotoxicity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
    • The effectiveness was measured using the Sulforhodamine B assay, revealing IC50 values that indicate significant anticancer activity .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase. This inhibition is crucial for DNA synthesis in cancer cells .

Summary of Applications

ApplicationDetails
AntimicrobialEffective against various bacteria and fungi; non-cytotoxic concentrations observed.
AnticancerSignificant cytotoxicity against breast cancer cell lines; potential enzyme inhibitors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several classes of heterocyclic molecules, particularly those containing benzo[b][1,4]dioxine, thiazole, or oxadiazole moieties. Below is a detailed comparison based on structural features, synthesis, and inferred bioactivity:

Comparison with 1,3,4-Oxadiazole Derivatives ()

Compounds 18–21 from feature a 1,3,4-oxadiazole core linked to 2,3-dihydrobenzo[b][1,4]dioxine and substituted benzamide groups. Key differences include:

  • Core Heterocycle: The target compound uses a thiazole ring, whereas analogs employ oxadiazole. Thiazoles are sulfur-containing heterocycles known for enhanced metabolic stability compared to oxadiazoles .
  • Substituents : The 3,4-dichlorophenyl group in the target compound differs from substituents like trifluoromethyl (Compound 19) or bromo (Compound 21). Chlorine atoms may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets .

Comparison with Benzo[d]thiazol-2-ylcarboxamides ()

lists analogs such as N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (851979-00-5). Key distinctions include:

  • Functional Group : The target compound uses a carboxamide linkage, whereas analogs employ carbohydrazide (–CONHNH–), which may reduce metabolic stability due to hydrazine’s susceptibility to oxidation .
  • Substituents : Fluorine at the 4-position in analogs vs. 3,4-dichloro substitution in the target compound. Chlorine’s larger atomic radius and stronger electron-withdrawing effects could enhance target selectivity .

Comparison with Thiadiazole Derivatives ()

Thiadiazole derivatives like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides exhibit antimicrobial and antitumor activities. Differences include:

  • Heteroatoms : Thiadiazoles contain two nitrogen and one sulfur atom, contrasting with the thiazole’s one nitrogen and one sulfur. This alters electronic properties and binding modes .
  • Synthesis : Thiadiazole synthesis involves iodine-mediated cyclization, which is more complex than typical thiazole syntheses .

Key Research Findings and Inferences

Bioactivity Potential: The 3,4-dichlorophenyl group in the target compound may confer stronger enzyme inhibition compared to monochloro or fluoro analogs, as seen in pesticidal triazoles ().

Synthetic Feasibility : High purity (≥95%) in oxadiazole analogs () suggests that similar protocols could optimize the target compound’s synthesis .

Metabolic Stability : The carboxamide linkage and thiazole core may improve stability over carbohydrazide or oxadiazole-based analogs .

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